molecular formula C19H27ClN2O B14990986 (2-Chlorophenyl){2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}methanone

(2-Chlorophenyl){2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}methanone

Cat. No.: B14990986
M. Wt: 334.9 g/mol
InChI Key: FVZPRTQCCSJOBT-UHFFFAOYSA-N
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Description

1-(2-CHLOROBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLOROBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the 2-(PIPERIDIN-1-YL)ETHYL Group: This step involves the alkylation of the piperidine ring with a suitable ethylating agent.

    Attachment of the 2-CHLOROBENZOYL Group: The final step involves the acylation of the piperidine derivative with 2-chlorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLOROBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.

    Substitution: The chlorine atom in the 2-chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE would depend on its specific biological target. Generally, piperidine derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-BROMOBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE
  • 1-(2-FLUOROBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE
  • 1-(2-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE

Uniqueness

1-(2-CHLOROBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE is unique due to the presence of the 2-chlorobenzoyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents on the benzoyl group.

Properties

Molecular Formula

C19H27ClN2O

Molecular Weight

334.9 g/mol

IUPAC Name

(2-chlorophenyl)-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C19H27ClN2O/c20-18-10-3-2-9-17(18)19(23)22-14-7-4-8-16(22)11-15-21-12-5-1-6-13-21/h2-3,9-10,16H,1,4-8,11-15H2

InChI Key

FVZPRTQCCSJOBT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2CCCCN2C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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